molecular formula C6H10O3 B13424882 4-Oxobutan-2-yl acetate CAS No. 26391-36-6

4-Oxobutan-2-yl acetate

Cat. No.: B13424882
CAS No.: 26391-36-6
M. Wt: 130.14 g/mol
InChI Key: PJUIOCJERYHCMA-UHFFFAOYSA-N
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Description

4-Oxobutan-2-yl acetate (CAS 26391-36-6) is an organic compound featuring a ketone group at the C4 position and an acetate ester at the C2 position of a butane backbone. Its molecular structure (Fig. 1) is characterized by a four-carbon chain with a carbonyl group and an acetoxy substituent, making it a versatile intermediate in organic synthesis . The compound is typically synthesized via esterification or transesterification reactions, often purified using column chromatography, and isolated as a yellow oil . Key analytical data, such as $ ^1H $-NMR and HRMS, confirm its structural integrity, with spectral signals corresponding to the ketone ($\delta \sim 2.1–2.5$ ppm) and acetate ($\delta \sim 2.0$ ppm for CH$_3$COO) groups .

Properties

CAS No.

26391-36-6

Molecular Formula

C6H10O3

Molecular Weight

130.14 g/mol

IUPAC Name

4-oxobutan-2-yl acetate

InChI

InChI=1S/C6H10O3/c1-5(3-4-7)9-6(2)8/h4-5H,3H2,1-2H3

InChI Key

PJUIOCJERYHCMA-UHFFFAOYSA-N

Canonical SMILES

CC(CC=O)OC(=O)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Oxobutan-2-yl acetate can be synthesized through several methods. One common method involves the esterification of 4-hydroxybutanal with acetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods: In industrial settings, 4-oxobutan-2-yl acetate is produced using large-scale esterification processes. The reaction conditions are optimized to maximize yield and purity. The use of continuous reactors and advanced separation techniques ensures efficient production.

Chemical Reactions Analysis

Types of Reactions: 4-Oxobutan-2-yl acetate undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form 4-oxobutanoic acid.

    Reduction: Reduction of 4-oxobutan-2-yl acetate can yield 4-hydroxybutyl acetate.

    Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.

Major Products Formed:

    Oxidation: 4-oxobutanoic acid.

    Reduction: 4-hydroxybutyl acetate.

    Substitution: Various substituted butanal derivatives.

Scientific Research Applications

Chemistry: 4-Oxobutan-2-yl acetate is used as an intermediate in organic synthesis. It serves as a building block for the synthesis of more complex molecules.

Biology: In biological research, it is used as a precursor for the synthesis of biologically active compounds. Its derivatives have been studied for their potential pharmacological properties.

Medicine: Although not directly used as a drug, 4-oxobutan-2-yl acetate derivatives are explored for their potential therapeutic applications. They are investigated for their anti-inflammatory and antimicrobial properties.

Industry: In the industrial sector, 4-oxobutan-2-yl acetate is used in the production of fragrances and flavoring agents. Its fruity odor makes it a valuable component in the formulation of perfumes and food additives.

Mechanism of Action

The mechanism of action of 4-oxobutan-2-yl acetate involves its interaction with various molecular targets. In biological systems, it can undergo enzymatic transformations to form active metabolites. These metabolites can interact with cellular receptors and enzymes, modulating biochemical pathways. The exact molecular targets and pathways depend on the specific derivative and its intended application.

Comparison with Similar Compounds

Esters with Varied Carboxylic Acid Substituents

Table 1 compares 4-oxobutan-2-yl acetate with esters bearing different carboxylate groups.

Compound Name Substituent Yield (%) Physical State Purification (PE:EA Ratio) Key Spectral Data ($ ^1H $-NMR) Reference
4-Oxobutan-2-yl acetate Acetate 66–93%* Yellow oil 20:1 to 10:1 δ 2.05 (s, CH$_3$COO)
4-Oxobutan-2-yl cyclopentanecarboxylate (2m) Cyclopentanecarboxylate 66 Yellow oil 20:1 δ 1.5–1.8 (m, cyclopentyl CH$_2$)
4-Oxobutan-2-yl cyclohexanecarboxylate (2n) Cyclohexanecarboxylate 62 Yellow oil 10:1 δ 1.2–1.4 (m, cyclohexyl CH$_2$)
4-Oxobutan-2-yl 2-(cyclohex-1-en-1-yl)acetate (2o) Cyclohexenylacetate 47 Yellow oil 10:1 δ 5.6 (m, CH=CH)

Notes:

  • Yield variability : The lower yield of 2o (47%) compared to 2m (66%) and 2n (62%) suggests steric hindrance or electronic effects from the cyclohexenyl group impede reaction efficiency .
  • Physical state: All analogs remain oils, indicating non-crystalline nature due to flexible backbones.

Complex Derivatives with Aromatic/Azo Substituents

Table 2 highlights derivatives with aromatic or azo groups, which exhibit distinct properties.

Compound Name Substituents Yield (%) Physical State Key Spectral Data Reference
(Z)-3-(Benzylimino)-4-(tert-butoxy)-2-(4-bromophenyl)-4-oxobutan-2-yl benzoate (3d) Bromophenyl, benzoate, tert-butoxy 91 Solid HRMS: m/z 478.1777 ([M+H]$^+$)
4-(4-Methoxyphenylamino)-3,3-dimethyl-2-((4-nitrophenyl)diazenyl)-4-oxobutan-2-yl acetate (133b) Methoxyphenyl, nitro-diazenyl 72 Solid (mp 149–152°C) $ ^1H $-NMR: δ 3.72 (s, OCH$_3$), IR: 1688 cm$^{-1}$ (C=O)
3-(Benzyloxycarbonylamino)-4-(4-methoxyphenylamino)-2-((4-nitrophenyl)diazenyl)-4-oxobutan-2-yl acetate (193a) Benzyloxycarbonyl, nitro-diazenyl 78–91 Red oil $ ^1H $-NMR: δ 7.8 (d, ArH), IR: 1600 cm$^{-1}$ (C=C)

Key Findings :

  • Melting points: Aromatic/azo derivatives (e.g., 133b) exhibit higher melting points than non-aromatic analogs, attributed to $\pi$-$\pi$ stacking and hydrogen bonding .
  • Spectral shifts : Nitro-diazenyl groups introduce strong IR absorptions at 1536–1600 cm$^{-1}$ (N=N/C=O stretching) .

Chain-Length Variants: 4-Oxopentyl Acetate

4-Oxopentyl acetate (CAS 5185-97-7) shares structural similarity but has a five-carbon chain. While synthesis details are sparse, its extended chain likely increases hydrophobicity and boiling point compared to 4-oxobutan-2-yl acetate .

Q & A

Q. What safety protocols are essential when handling 4-Oxobutan-2-yl acetate derivatives in acidic/basic conditions?

  • Methodological Answer : Use face shields and nitrile gloves during reactions involving strong bases (e.g., NaH) or acids (e.g., H₂SO₄). Ensure fume hoods are operational for volatile by-products (e.g., acetic acid). Emergency showers and eyewash stations must comply with OSHA standards .

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